molecular formula C10H13BO4 B1340252 (3-Formyl-5-propoxyphenyl)boronic acid CAS No. 871125-80-3

(3-Formyl-5-propoxyphenyl)boronic acid

Cat. No. B1340252
M. Wt: 208.02 g/mol
InChI Key: MPQVVDQADAGQCM-UHFFFAOYSA-N
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Description

“(3-Formyl-5-propoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C10H13BO4 and a molecular weight of 208.02 . It is mainly used for research purposes .


Synthesis Analysis

Boronic acids, including “(3-Formyl-5-propoxyphenyl)boronic acid”, can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another approach is the reaction of triarylboranes with a ligand . Boronic acids are known for their reversible covalent inhibition of hydroxyl proteases .


Molecular Structure Analysis

The molecular structure of “(3-Formyl-5-propoxyphenyl)boronic acid” consists of 10 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .


Chemical Reactions Analysis

Boronic acids, such as “(3-Formyl-5-propoxyphenyl)boronic acid”, are known to undergo various chemical reactions. For instance, boronic acid esters undergo a transesterification reaction . In addition to transesterification, boronic esters also undergo a metathesis reaction .


Physical And Chemical Properties Analysis

“(3-Formyl-5-propoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 408.6±55.0 °C at 760 mmHg, and a flash point of 200.9±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

1. Suzuki–Miyaura Coupling

  • Application : Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Method : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Results : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

2. Sensing Applications

  • Application : Boronic acids interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Method : The sensing applications can be homogeneous assays or heterogeneous detection .
  • Results : Detection can be at the interface of the sensing material or within the bulk sample .

3. Synthesis of Borinic Acid Derivatives

  • Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
  • Method : The synthesis of diarylborinic acids and their four-coordinated analogs .
  • Results : These compounds have been used in various fields, demonstrating the versatility of boronic acids .

5. Material Chemistry

  • Application : Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences .
  • Method : This involves the use of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
  • Results : These chemistries have applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

6. Reaction Catalysts

  • Application : Apart from their utility as reagents in transition metal-catalyzed transformations, boronic acids are also used as reaction catalysts .
  • Method : The method involves the use of boronic acids in catalyzing various chemical reactions .
  • Results : The results of these catalyzed reactions vary depending on the specific reaction and the conditions under which it is carried out .

7. Biosensors

  • Application : Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters. Based on this unique property, boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species .
  • Method : This involves the use of boronic acids in the creation of biosensors .
  • Results : These biosensors have been used for various purposes, including the detection of cis-diol-containing species .

8. Saccharides Sensors

  • Application : Because of their ability to bind reversibly with 1,2- and 1,3-diols, boronic acids have found wide applications as saccharides sensors .
  • Method : This involves the use of boronic acids in the creation of saccharides sensors .
  • Results : These sensors have been used for various purposes, including the detection of saccharides .

9. Therapeutics

  • Application : Boronic acids are utilized in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
  • Method : This involves the use of boronic acids in the creation of therapeutics .
  • Results : These therapeutics have been used for various purposes, including the treatment of various diseases .

Future Directions

Boronic acids, including “(3-Formyl-5-propoxyphenyl)boronic acid”, have potential applications in various fields. They are being increasingly utilized in the development of novel materials that show a longer lifetime and can be easily recycled . They are also being studied for their potential applications in medicinal chemistry .

properties

IUPAC Name

(3-formyl-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-2-3-15-10-5-8(7-12)4-9(6-10)11(13)14/h4-7,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQVVDQADAGQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584728
Record name (3-Formyl-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Formyl-5-propoxyphenyl)boronic acid

CAS RN

871125-80-3
Record name B-(3-Formyl-5-propoxyphenyl)boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Formyl-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-5-propoxyphenylboronic acid
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